N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide (CAS: 2034301-25-0) is a benzamide derivative characterized by a dimethylaminoethyl side chain substituted with a furan ring and a 4-ethoxybenzamide moiety. Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol . The compound’s structure combines a planar benzamide core with a flexible dimethylaminoethyl-furan substituent, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C17H22N2O3/c1-4-21-14-9-7-13(8-10-14)17(20)18-12-15(19(2)3)16-6-5-11-22-16/h5-11,15H,4,12H2,1-3H3,(H,18,20) |
InChI Key |
VEDLPBHVPBBMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dimethylamino group: The dimethylamino group is introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the ethoxybenzamide moiety: The final step involves the coupling of the furan-dimethylamino intermediate with 4-ethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Insights
Heterocyclic Modifications :
- Replacing furan with benzofuran (as in ) increases aromatic surface area, likely enhancing interactions with hydrophobic binding pockets.
- Substituting thiophene for furan () introduces sulfur-mediated hydrogen bonding or metal coordination, which could modulate enzyme inhibition (e.g., kinase targets).
Aminoalkyl Side Chains: Diethylamino groups () vs. Piperidine () introduces rigidity and basicity, which may improve pharmacokinetic profiles by reducing off-target interactions.
Benzamide Substituents: 4-Ethoxy (target compound) vs. 4-methoxy () or 5-nitro (): Ethoxy’s longer chain may enhance solubility in nonpolar solvents, while nitro groups could introduce reactivity or toxicity.
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes a furan ring and a dimethylamino group, this compound's interactions with various biological targets suggest significant implications for medicinal chemistry and therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.37 g/mol. The compound features a furan ring that enhances its reactivity and binding affinity to biological targets, alongside a dimethylamino group that may facilitate interactions through hydrogen bonding and electrostatic forces.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to chemical reactivity |
| Dimethylamino Group | Enhances binding affinity |
| Ethoxy Group | Modulates solubility and stability |
Mechanisms of Biological Activity
This compound exhibits significant biological activity primarily through its interactions with specific enzymes and receptors. The proposed mechanisms include:
- Bioreduction of Nitro Groups : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inducing cytotoxic effects.
- Binding Affinity : The structural components, particularly the dimethylamino group and furan ring, enhance binding to various enzymes or receptors, modulating their activity.
- Hydrogen Bonding : The ability to form hydrogen bonds increases the likelihood of effective interactions with target proteins.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide | Contains a sulfanyl group | |
| (E)-N-[2-[[5-(dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-1-(4-methylpiperazin-1-yl)-2-nitroethenamine | Includes a piperazine moiety | |
| N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-methoxybenzamide | Features a methoxy group instead of ethoxy |
Cytotoxicity Studies
Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives containing the dimethylamino group have shown promising results in inhibiting cell proliferation in lung cancer cell lines (A549 cells), demonstrating their potential as therapeutic agents .
Pharmacological Evaluations
In pharmacological studies, compounds that share structural similarities have been evaluated for their effects on various biological pathways. For instance, some derivatives have been shown to inhibit specific kinases involved in cancer progression, highlighting the potential for this compound as a lead compound in cancer therapy research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
